Phenylmercapturic Acid

Content Navigation

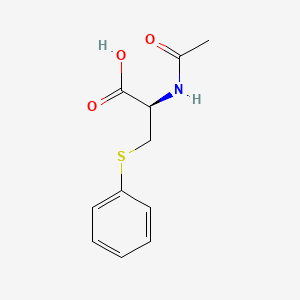

Traditional benzene biomarker t,t-muconic acid is confounded by dietary sorbic acid, leading to unreliable low-dose monitoring. S-Phenylmercapturic acid (S-PMA) overcomes this as a specific terminal urinary metabolite.

- No dietary confounders: uniquely derived from benzene oxide-glutathione conjugation.

- 9.1 h elimination half-life enables accurate end-of-shift monitoring for 12-hour shifts.

- Quantifies airborne benzene exposures

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

S-Phenylmercapturic acid (S-PMA, CAS 4775-80-8) is a highly specific terminal urinary metabolite of benzene, utilized globally as a premium analytical reference standard for occupational and environmental biomonitoring [1]. Unlike earlier-generation biomarkers, S-PMA is structurally derived from the conjugation of benzene oxide with glutathione, providing a direct and exclusive metabolic link to benzene inhalation [1]. In procurement contexts, analytical laboratories and contract research organizations (CROs) prioritize S-PMA for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows because it enables the quantification of ultra-low-level benzene exposures (<1 ppm) with exceptional precision, free from the dietary confounders that plague legacy biomarkers [1].

Procurement Fit

Substituting S-PMA with legacy benzene biomarkers, such as trans,trans-muconic acid (t,t-MA) or urinary phenol, fundamentally compromises assay specificity and low-dose sensitivity [1]. While t,t-MA is frequently considered a cheaper surrogate, it is heavily confounded by dietary sorbic acid (a common food preservative), which generates high and unpredictable background levels (up to 0.71 mg/g creatinine) in unexposed individuals [1]. Consequently, t,t-MA cannot reliably detect benzene exposures below 1 ppm [1]. Furthermore, S-PMA possesses a significantly longer elimination half-life (~9.1 hours versus 5.0 hours for t,t-MA), making it the only scientifically robust choice for end-of-shift biological monitoring in extended 12-hour industrial shifts [1].

Substitution Risk

Specificity and Low-Dose Detection Threshold vs. t,t-MA

In comparative occupational biomonitoring studies, S-PMA demonstrates quantitatively higher specificity for low-level benzene exposure compared to trans,trans-muconic acid (t,t-MA) [1]. Research indicates that t,t-MA exhibits high background concentrations (up to 0.71 mg/g creatinine) in non-exposed individuals due to dietary interference [1]. In contrast, S-PMA background levels in non-smokers are strictly limited to trace endogenous amounts (mean 1.99 µg/g creatinine) [1]. This quantitative advantage allows S-PMA to reliably detect occupational benzene exposures down to 0.3 ppm (8-hour Time-Weighted Average), whereas t,t-MA is statistically unreliable below 1.0 ppm[1].

| Evidence Dimension | Minimum reliable detection threshold for airborne benzene exposure |

| Target Compound Data | 0.3 ppm (8-hr TWA) |

| Comparator Or Baseline | trans,trans-muconic acid (t,t-MA) limited to >1.0 ppm |

| Quantified Difference | S-PMA enables a >3-fold improvement in the lower limit of reliable exposure detection. |

| Conditions | Human urinary biomonitoring via LC-MS/MS or HPLC, normalized to creatinine. |

Procurement of S-PMA as an analytical standard is mandatory for laboratories requiring compliance with modern, stringent occupational exposure limits (OELs) below 1 ppm.

tt-MA: 1.0 ppm 8h TWA

Extended Elimination Half-Life for Shift Monitoring

The pharmacokinetic profile of S-PMA makes it significantly more robust for real-world industrial sampling than t,t-MA [1]. Pharmacokinetic analyses show that S-PMA has an apparent elimination half-life of 9.1 ± 3.7 hours [1]. In contrast, t,t-MA is eliminated much faster, with a half-life of only 5.0 ± 2.3 hours [1]. Because of this extended half-life, S-PMA concentrations in end-of-shift urine samples accurately reflect total cumulative exposure over an extended 12-hour working shift, whereas t,t-MA levels may prematurely peak and decline, leading to false-negative exposure assessments[1].

| Evidence Dimension | Apparent elimination half-life |

| Target Compound Data | 9.1 hours (± 3.7 hr) |

| Comparator Or Baseline | trans,trans-muconic acid (t,t-MA) at 5.0 hours (± 2.3 hr) |

| Quantified Difference | S-PMA exhibits an 82% longer elimination half-life. |

| Conditions | End-of-shift urinary sampling in petrochemical industry workers. |

S-PMA is the only reliable biomarker standard for accurately assessing cumulative exposure in modern 12-hour industrial shift schedules.

tt-MA: 5.0 h (SD 2.3)

Methodological Stability and pH-Dependent Recovery

The accurate quantification of S-PMA requires high-purity reference standards to control for complex sample preparation dynamics. The precursor metabolite, pre-S-phenylmercapturic acid (pre-PHMA), dehydrates to form S-PMA under acidic conditions[1]. Studies comparing multiple LC-MS/MS methods reveal that sample preparation at highly acidic pH yields up to 60% higher observed S-PMA concentrations compared to neutral pH preparations due to this conversion [1]. Procuring pure S-PMA is critical to establishing robust calibration curves that normalize these acid-mediated conversion variables, a methodological challenge not present with simpler, less specific biomarkers [1].

| Evidence Dimension | Analytical recovery variance based on preparation pH |

| Target Compound Data | Up to 60% higher yield at acidic pH (due to pre-PHMA conversion) |

| Comparator Or Baseline | Neutral pH sample preparation (baseline) |

| Quantified Difference | 60% variance in quantified concentration depending on acidification protocol. |

| Conditions | LC-MS/MS analysis of human urine samples subjected to varying pH adjustments. |

Laboratories must procure high-purity S-PMA standards to validate and standardize acidification protocols, ensuring reproducible inter-laboratory results.

ELISA: overestimates by ~8 μg/g creatinine

Ultra-Low-Level Occupational Biomonitoring

Driven by its high specificity and lack of dietary confounders, S-PMA is the premier analytical standard for biomonitoring workers exposed to airborne benzene concentrations below 1 ppm [1]. It is specifically procured by occupational health laboratories to validate LC-MS/MS assays required for compliance with stringent modern regulatory thresholds[1].

Extended-Shift Exposure Assessment

Because of its 9.1-hour elimination half-life, S-PMA is the biomarker of choice for assessing benzene exposure in petrochemical and manufacturing facilities utilizing 12-hour shifts [1]. Procuring S-PMA for end-of-shift assay calibration ensures that cumulative daily exposures are not underestimated, overcoming the rapid clearance limitations of t,t-MA [1].

Standardization of Complex LC-MS/MS Workflows

S-PMA is utilized as a critical reference material to optimize and standardize sample preparation protocols, particularly regarding the acid-catalyzed dehydration of pre-PHMA [2]. Analytical laboratories procure S-PMA to establish precise calibration curves and recovery benchmarks, ensuring inter-laboratory reproducibility across varying pH conditions[2].

Application Fit Matrix

References

- [1] Boogaard, P. J., & van Sittert, N. J. (1995). Biological monitoring of exposure to benzene: a comparison between S-phenylmercapturic acid, trans,trans-muconic acid, and phenol. Occupational and Environmental Medicine, 52(9), 611–620.

- [2] Tevis, D. S., et al. (2021). Large Differences in Urinary Benzene Metabolite S-Phenylmercapturic Acid Quantitation: A Comparison of Five LC–MS-MS Methods. Journal of Analytical Toxicology, 45(8), 834–841.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Wikipedia

Explore Compound Types